trans-2-Aminomethyl-1-cyclohexanol
Overview
Description
trans-2-Aminomethyl-1-cyclohexanol is an organic compound with the molecular formula C7H15NO. It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Scientific Research Applications
trans-2-Aminomethyl-1-cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
Safety and Hazards
Mechanism of Action
Target of Action
Trans-2-Aminomethyl-1-cyclohexanol is a chemical compound that primarily targets the respiratory system . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Pharmacokinetics
It is known that the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the compound should be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
Trans-2-Aminomethyl-1-cyclohexanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it can impact cellular energy production by affecting mitochondrial function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis . This compound can also induce changes in gene expression by interacting with DNA-binding proteins and altering transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong acids or bases . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At very high doses, toxic or adverse effects, such as cellular damage and metabolic disturbances, can occur.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in amino acid and energy metabolism . These interactions can affect metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminomethyl-1-cyclohexanol can be achieved through several methods. One common method involves the reaction of cyclohexene oxide with benzylamine under high temperature and pressure conditions. The reaction typically takes place in an autoclave at 250°C for 6 hours, followed by purification steps involving dichloromethane and diethyl ether .
Industrial Production Methods: Industrial production of this compound often involves the use of cyclohexanol as a starting material. The cyclohexanol is first converted to cyclohexene oxide, which is then reacted with an amine to produce the desired compound. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-2-Aminomethyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Produces cyclohexanone or cyclohexanal.
Reduction: Produces cyclohexylamine.
Substitution: Produces various substituted cyclohexanols.
Comparison with Similar Compounds
- trans-2-Aminomethylcyclohexanol
- Cyclohexanol
- Cyclohexylamine
Comparison: trans-2-Aminomethyl-1-cyclohexanol is unique due to its specific stereochemistry and functional groups. Compared to cyclohexanol, it has an additional amino group, which imparts different chemical reactivity and biological activity. Cyclohexylamine, on the other hand, lacks the hydroxyl group present in this compound, resulting in different chemical properties and applications .
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFBZBVCAWDFD-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347860, DTXSID001347861 | |
Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133269-86-0, 5691-09-8 | |
Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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